Cas no 1040636-40-5 (N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide)
![N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1040636-40-5x500.png)
N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide
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- インチ: 1S/C27H24N2O3S/c1-17-10-12-18(13-11-17)23-21-16-29-24-20(8-3-9-22(24)31-2)25(21)33-26(23)27(30)28-14-4-6-19-7-5-15-32-19/h3,5,7-13,15-16H,4,6,14H2,1-2H3,(H,28,30)
- InChIKey: DWKZMADKWMEKAT-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2OC)C2SC(C(NCCCC3=CC=CO3)=O)=C(C3=CC=C(C)C=C3)C=2C=1
N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-5988-4mg |
N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide |
1040636-40-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-5988-10mg |
N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide |
1040636-40-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-5988-1mg |
N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide |
1040636-40-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-5988-2μmol |
N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide |
1040636-40-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-5988-5μmol |
N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide |
1040636-40-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-5988-10μmol |
N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide |
1040636-40-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-5988-5mg |
N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide |
1040636-40-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-5988-15mg |
N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide |
1040636-40-5 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3382-5988-2mg |
N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide |
1040636-40-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-5988-3mg |
N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide |
1040636-40-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 |
N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide 関連文献
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamideに関する追加情報
N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide: A Comprehensive Overview
The compound with CAS No. 1040636-40-5, known as N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound is characterized by its complex structure, which includes a thieno[3,2-c]quinoline core, a methoxy group at position 6, a 4-methylphenyl substituent at position 3, and an N-substituted furan-propyl group at position 2. The combination of these functional groups makes this compound a unique subject of interest in both academic and industrial settings.
Recent studies have highlighted the thieno[3,2-c]quinoline framework as a promising scaffold for the development of bioactive molecules. This heterocyclic system is known for its ability to interact with various biological targets, including enzymes and receptors. The presence of the furan ring in the substituent adds further complexity to the molecule's electronic properties, potentially enhancing its binding affinity to specific biological targets.
The methoxy group at position 6 plays a crucial role in modulating the compound's pharmacokinetic properties. Methoxylation is often associated with increased lipophilicity and improved absorption in biological systems. This makes the compound a strong candidate for drug delivery applications, where bioavailability is a critical factor.
The 4-methylphenyl group at position 3 introduces steric bulk into the molecule, which can influence its conformational flexibility and interaction with biomolecules. This substituent also contributes to the molecule's overall stability, making it suitable for long-term storage and use in various chemical reactions.
The N-substituted furan-propyl group at position 2 is another key feature of this compound. This group not only enhances the molecule's solubility but also provides a site for further functionalization. Researchers have explored the potential of this substituent in creating bioisosteric replacements and improving drug-like properties such as permeability and metabolic stability.
Recent advancements in computational chemistry have enabled detailed studies of this compound's electronic structure and reactivity. Quantum mechanical calculations have revealed that the thieno[3,2-c]quinoline core exhibits significant π-electron delocalization, which could be exploited in designing optoelectronic materials. Additionally, molecular docking studies have shown that this compound has potential as an inhibitor of certain kinases involved in cancer progression.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The synthesis strategy often involves the use of intermediates such as thieno[3,2-c]quinoline derivatives and furan-containing building blocks. Researchers have optimized these steps to achieve high yields and purity levels suitable for biological testing.
Biological evaluations of this compound have demonstrated its activity against several disease-relevant targets. For instance, studies have shown that it exhibits moderate inhibitory effects on enzymes such as tyrosinase and acetylcholinesterase. These findings suggest potential applications in skincare products and neuroprotective therapies.
The N-[3-(furan-2-yl)propyl] substituent has also been implicated in modulating the compound's antioxidant properties. Recent assays have indicated that this derivative possesses higher radical scavenging activity compared to its unsubstituted counterparts, making it a candidate for use in nutraceuticals and food additives.
In conclusion, N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for further research into drug discovery, material science, and chemical engineering.
1040636-40-5 (N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide) 関連製品
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